2-(Oxetan-2-yl)acetic acid 2-(Oxetan-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1416271-20-9
VCID: VC8072782
InChI: InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)
SMILES: C1COC1CC(=O)O
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

2-(Oxetan-2-yl)acetic acid

CAS No.: 1416271-20-9

Cat. No.: VC8072782

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

2-(Oxetan-2-yl)acetic acid - 1416271-20-9

Specification

CAS No. 1416271-20-9
Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name 2-(oxetan-2-yl)acetic acid
Standard InChI InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)
Standard InChI Key VLLIAYSELVGSAE-UHFFFAOYSA-N
SMILES C1COC1CC(=O)O
Canonical SMILES C1COC1CC(=O)O

Introduction

Structural and Chemical Characteristics of 2-(Oxetan-2-yl)acetic Acid

2-(Oxetan-2-yl)acetic acid (molecular formula: C5H8O3\text{C}_5\text{H}_8\text{O}_3, molecular weight: 116.12 g/mol) features a strained oxetane ring linked to a carboxylic acid group. The oxetane ring’s 90° bond angles induce significant ring strain, enhancing the compound’s reactivity compared to larger cyclic ethers like tetrahydrofuran . This strain facilitates ring-opening reactions, which are central to its chemical behavior.

Synthesis and Isolation Challenges

Hydrogenation-Based Synthesis

A common synthesis route involves hydrogenation of the precursor alkene 2 (derived from 3-oxetanone) using palladium on charcoal in methanol. This method yields 2-(Oxetan-2-yl)acetic acid (2a) but introduces challenges in isolating the pure compound due to rapid isomerization . Post-synthesis, the acid is typically purified via washing with methyl tert-butyl ether (MeOtt-Bu), though residual impurities persist even after initial purification .

Stability and Isomerization Mechanisms

Time-Dependent Degradation

Storage studies demonstrate that 2-(Oxetan-2-yl)acetic acid undergoes progressive isomerization:

  • 1 week: ~7% lactone impurity .

  • 1 month: ~16% lactone .

  • 1 year: Complete conversion to lactone 2b .

Heating accelerates this process; in isopropanol at 50°C, the acid cleanly isomerizes into the lactone within hours .

Mechanistic Pathway

The isomerization proceeds via a ring-opening mechanism, where the oxetane’s oxygen acts as a nucleophile, attacking the carboxylic acid’s carbonyl carbon. This forms a tetrahedral intermediate, which collapses into the γ-lactone through esterification (Figure 1) . The reaction is thermodynamically favored due to the lactone’s six-membered transition state, which reduces steric strain compared to the parent compound.

Table 1: Isomerization Kinetics of 2-(Oxetan-2-yl)acetic Acid

ConditionTimeframe% Lactone Formation
Room temperature (25°C)1 week7%
Room temperature (25°C)1 month16%
50°C in isopropanol24 hours100%

Structural Modifications for Enhanced Stability

To address stability issues, researchers have explored derivatives with bulky substituents or zwitterionic structures. For example:

Table 2: Stable Oxetane-Carboxylic Acid Analogues

CompoundStabilizing FeatureStability Outcome
3a (Bulky aryl group)Steric hindranceNo degradation after 1 year
8a (Zwitterionic)Charge stabilizationNo degradation after 1 year
10a (Polycyclic core)Conformational rigidityNo degradation after 1 year

These modifications prevent lactonization by either sterically blocking the reaction pathway or stabilizing the carboxylic acid form through electronic effects .

Implications for Pharmaceutical Development

  • Prodrug Design: The acid-lactone equilibrium could be leveraged for controlled drug release .

  • Enzyme Inhibition: The strained oxetane might selectively inhibit enzymes targeting cyclic ether substrates .

Further research is needed to explore these avenues while addressing stability concerns through structural engineering.

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